9-Bromo-10-phenoxyanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-10-phenoxyanthracene is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs) and photon upconversion systems . The compound features a bromine atom at the 9th position and a phenoxy group at the 10th position of the anthracene core, which significantly alters its chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 9-Bromo-10-phenoxyanthracene typically involves the bromination of anthracene followed by a substitution reaction to introduce the phenoxy group. One common method includes the use of N-bromosuccinimide (NBS) for the bromination of anthracene at the 9th position . The subsequent substitution reaction can be carried out using phenol in the presence of a base such as potassium carbonate . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
9-Bromo-10-phenoxyanthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The anthracene core can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.
Photophysical Reactions: The compound exhibits unique photophysical properties, making it useful in applications like OLEDs and photon upconversion systems.
Common reagents used in these reactions include N-bromosuccinimide for bromination, phenol for substitution, and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-Bromo-10-phenoxyanthracene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential use in photodynamic therapy.
Industry: Utilized in the development of OLEDs and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 9-Bromo-10-phenoxyanthracene is largely based on its photophysical properties. When exposed to light, the compound can absorb photons and enter an excited state. . The molecular targets and pathways involved in this process are primarily related to its interactions with light and other photophysical agents.
Vergleich Mit ähnlichen Verbindungen
9-Bromo-10-phenoxyanthracene can be compared with other anthracene derivatives such as 9,10-diphenylanthracene and 9,10-dibromoanthracene . While all these compounds share a common anthracene core, the specific substituents at the 9th and 10th positions significantly alter their properties. For instance, 9,10-diphenylanthracene is known for its high fluorescence quantum yield, whereas 9,10-dibromoanthracene is notable for its use in single-molecule chemical reaction studies
Eigenschaften
CAS-Nummer |
23674-00-2 |
---|---|
Molekularformel |
C20H13BrO |
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
9-bromo-10-phenoxyanthracene |
InChI |
InChI=1S/C20H13BrO/c21-19-15-10-4-6-12-17(15)20(18-13-7-5-11-16(18)19)22-14-8-2-1-3-9-14/h1-13H |
InChI-Schlüssel |
RNTVTTWOEKTTRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=CC3=C(C4=CC=CC=C42)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.